Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one
Overview
Description
Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one is a heterocyclic compound that belongs to a broader class of chemical structures characterized by the presence of nitrogen atoms within a fused bicyclic ring system. This structural motif is found in various bioactive molecules and pharmaceuticals, which makes the synthesis and study of such compounds of significant interest in medicinal chemistry.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been reported in several studies. For instance, a new series of enantiomerically pure hexahydro-1H-pyrazino[1,2-a]quinoxalines were synthesized from 1-fluoro-2-nitrobenzene and S-amino acids, employing a twelve-step process that includes a key intramolecular Mitsunobu cyclization step . Another study reported the synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids using a one-pot coupling/cyclization reaction, which proceeds under mild conditions and yields good results . These methods highlight the complexity and the multi-step nature of synthesizing such heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one and related compounds is characterized by the presence of multiple nitrogen atoms and a bicyclic ring system. NMR spectroscopy is a common technique used to study these structures, as demonstrated in a study where 1H and 13C NMR spectroscopy was used to investigate the properties of hydrazino derivatives of dihydro-1H-pyrazolo[1,2-a]pyridazine diones . The study revealed structural variations such as ring-chain tautomerism and cis-trans isomerism, which are important in understanding the behavior and reactivity of these molecules.
Chemical Reactions Analysis
The reactivity of hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one analogs can be inferred from related studies. For example, the synthesis of 7,8-dihydrothieno[3',2':4,5]pyrrolo[1,2-a]pyrazin-5(6H)-ones was achieved using a modified four-component Ugi reaction, which demonstrates the versatility of these compounds in forming combinatorial libraries . Additionally, the synthesis of hexahydro-1H-2,6-methanopyrrolo[1,2-a]pyrazines involved cyclization reactions to form substituted ethylenic bridges . These reactions are indicative of the potential chemical transformations that hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one can be deduced from the properties of similar compounds. For instance, the use of microwave irradiation facilitated the synthesis of 1H-pyrazino[1,2-a]quinoxaline-1,5(6H)-dione derivatives, suggesting that such conditions could be favorable for the synthesis of related compounds . The studies mentioned do not directly address the physical properties such as melting point, solubility, or stability of hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one, but they provide a foundation for understanding the general characteristics of this class of compounds.
Scientific Research Applications
-
Design and synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as anti-cancer agents
-
Pyrido[2,3-b]pyrazine-based full-color fluorescent materials
properties
IUPAC Name |
1,2,3,4,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-3-1-2-7-6-9-4-5-10(7)8/h7,9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXFQWJYMRTINR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCN2C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626485 | |
Record name | Octahydro-6H-pyrido[1,2-a]pyrazin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one | |
CAS RN |
151665-85-9 | |
Record name | Octahydro-6H-pyrido[1,2-a]pyrazin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.